Cas no 925-78-0 (Nonan-3-one)

Nonan-3-one structure
Nonan-3-one structure
商品名:Nonan-3-one
CAS番号:925-78-0
MF:C9H18O
メガワット:142.238623142242
MDL:MFCD00009541
CID:40246
PubChem ID:87573614

Nonan-3-one 化学的及び物理的性質

名前と識別子

    • Nonan-3-one
    • Ethyl n-hexyl ketone
    • 3-Nonanone
    • 3-Nonanon
    • Aethyl-n-hexyl-keton
    • ethyl hexyl ketone
    • Ethylhexylketon
    • FEMA 3440
    • Nonan-3-on
    • nonan-7-one
    • Nonanon-3
    • n-Hexyl ethyl ketone
    • MDL: MFCD00009541
    • インチ: 1S/C9H18O/c1-3-5-6-7-8-9(10)4-2/h3-8H2,1-2H3
    • InChIKey: IYTXKIXETAELAV-UHFFFAOYSA-N
    • ほほえんだ: O=C(CCCCCC)CC
    • BRN: 1700447

計算された属性

  • せいみつぶんしりょう: 142.13600
  • どういたいしつりょう: 142.135765
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 10
  • 回転可能化学結合数: 6
  • 複雑さ: 86.7
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 17.1
  • ひょうめんでんか: 0
  • 互変異性体の数: 3
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • ぶんしりょう: 142.24

じっけんとくせい

  • 色と性状: 無色液体
  • 密度みつど: 0.821 g/mL at 25 °C(lit.)
  • ゆうかいてん: -8 °C
  • ふってん: 187-188 °C(lit.)
  • フラッシュポイント: 華氏温度:154.4°f< br / >摂氏度:68°C< br / >
  • 屈折率: n20/D 1.42(lit.)
  • ようかいど: insoluble in water; soluble in alcohol and oils
  • PSA: 17.07000
  • LogP: 2.93590
  • 屈折率: 1.417-1.423
  • ようかいせい: 水に溶けず、エタノール/エチルエーテル/ベンゼン/クロロホルム/アセトンと混和可能
  • FEMA: 3440 | 3-NONANONE

Nonan-3-one セキュリティ情報

  • ヒント:に警告
  • 危害声明: H227
  • 警告文: P210-P280-P370+P378-P403+P235-P501
  • 危険物輸送番号:UN 1993 / PGIII
  • WGKドイツ:2
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S24/25
  • RTECS番号:RA8227000
  • 危険物標識: Xi
  • リスク用語:R36/37/38
  • TSCA:Yes

Nonan-3-one 税関データ

  • 税関コード:2914190090
  • 税関データ:

    中国税関コード:

    2914190090

    概要:

    2914190090他の酸素含有基を含まない無環ケトン。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用、アセトン申告包装

    要約:

    2914190090他の酸素官能基を有さない無環ケトン。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

Nonan-3-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A19878-100g
3-Nonanone, 98%
925-78-0 98%
100g
¥1845.00 2023-03-29
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA04681-SAmPLE
Nonan-3-one
925-78-0
SAmPLE
¥768.0 2021-09-03
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA04681-100g
Nonan-3-one
925-78-0
100g
¥3328.0 2021-09-03
abcr
AB124944-25 g
3-Nonanone, 98%; .
925-78-0 98%
25 g
€75.80 2023-07-20
Enamine
EN300-7068969-25.0g
nonan-3-one
925-78-0 95%
25g
$54.0 2023-05-30
Enamine
EN300-7068969-10.0g
nonan-3-one
925-78-0 95%
10g
$40.0 2023-05-30
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N158994-25ML
Nonan-3-one
925-78-0 >97.0%(GC)
25ml
¥388.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N158994-1ml
Nonan-3-one
925-78-0 >97.0%(GC)
1ml
¥46.90 2023-09-01
abcr
AB124944-25g
3-Nonanone, 98%; .
925-78-0 98%
25g
€78.30 2025-02-18
Aaron
AR003TZ4-1g
Nonan-3-one
925-78-0 98%
1g
$5.00 2025-02-10

Nonan-3-one 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Lanthanum iodide ,  4-Methoxy-5-tert-butyl-1,2-benzoquinone Solvents: Acetonitrile ;  2 h, 1 atm, rt
リファレンス
Bio-inspired lanthanum-ortho-quinone catalysis for aerobic alcohol oxidation: semi-quinone anionic radical as redox ligand
Zhang, Ruipu; Zhang, Runze; Jian, Ruijun; Zhang, Long; Zhang, Ming-Tian; et al, Nature Communications, 2022, 13(1),

ごうせいかいろ 2

はんのうじょうけん
1.1 Catalysts: 2,6-Dimethoxy-1,4-benzoquinone ,  (TB-5-22)-[[2,2′-[(Methylimino-κN)bis[3,1-propanediyl(nitrilo-κN)methylidyne]]bi… ,  Tetracarbonyl-μ-hydro[(1,2,3,4,5-η)-1-hydroxylato-2,3,4,5-tetraphenyl-2,4-cyclop… Solvents: Toluene
1.2 Reagents: Oxygen
リファレンス
Efficient Ruthenium-Catalyzed Aerobic Oxidation of Alcohols Using a Biomimetic Coupled Catalytic System
Csjernyik, Gabor; Ell, Alida H.; Fadini, Luca; Pugin, Benoit; Baeckvall, Jan-E., Journal of Organic Chemistry, 2002, 67(5), 1657-1662

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Trifluoroacetic anhydride ,  Borane, chloro- ;  0 °C
1.2 Reagents: Hydrogen peroxide ,  Hydroxide Solvents: Water
リファレンス
Formation of carbon-carbon and carbon-heteroatom bonds via organoboranes and organoborates
Negishi, Ei-Ichi; Idacavage, Michael J., Organic Reactions (Hoboken, 1985, 33,

ごうせいかいろ 4

はんのうじょうけん
1.1 Catalysts: 1,1-Dimethylethyl 4-benzoylbenzenecarboperoxoate
リファレンス
t-Butyl 4-Benzoylperbenzoate
Simpkins, Nigel S., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Diphenyl diselenide ,  Sodium borohydride Solvents: Ethanol
リファレンス
α,β-Epoxy sulfoxides as useful intermediates in organic synthesis. I. A novel synthesis of dialkyl ketones and a synthesis of aldehydes from ketones by one carbon elongation
Satoh, Tsuyoshi; Kaneko, Youhei; Izawa, Takao; Sakata, Kiichi; Yamakawa, Koji, Bulletin of the Chemical Society of Japan, 1985, 58(7), 1983-90

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Sodium bicarbonate ,  Sodium hypochlorite Catalysts: Potassium bromide ,  2,2,6,6-Tetramethyl-4-(2-propyn-1-yloxy)-1-piperidinyloxy (reaction products with azidomethyl polystyrene) Solvents: Dichloromethane ;  5 h, 0 °C
リファレンス
Expedient immobilization of TEMPO by copper-catalyzed azide-alkyne [3+2]-cycloaddition onto polystyrene resin
Gheorghe, Alexandru; Matsuno, Ai; Reiser, Oliver, Advanced Synthesis & Catalysis, 2006, 348(9), 1016-1020

ごうせいかいろ 7

はんのうじょうけん
1.1 Catalysts: Ceria ;  698 - 723 K
リファレンス
Method for production of ketones from monocarboxylic acid anhydrides
, Poland, , ,

ごうせいかいろ 8

はんのうじょうけん
1.1 Catalysts: Ruthenium(1+), bis(acetonitrile)(η5-2,4-cyclopentadien-1-yl)(tricyclohexylphosph… Solvents: Chloroform
リファレンス
Improved Efficiency of the Ruthenium-Catalyzed Redox Isomerization of Allyl Alcohols
Slugovc, Christian; Rueba, Eva; Schmid, Roland; Kirchner, Karl, Organometallics, 1999, 18(20), 4230-4233

ごうせいかいろ 9

はんのうじょうけん
リファレンス
New method for the synthesis of ketones by the reaction of 8-acyloxyquinolines with organoaluminum compounds
Tolstikov, G. A.; Valitov, F. Kh.; Kuchin, A. V., Zhurnal Obshchei Khimii, 1982, 52(6), 1328-34

ごうせいかいろ 10

はんのうじょうけん
1.1 Solvents: Acetonitrile
リファレンス
S-cyanomethyl dithiocarbamate, selective alkylation and ketone synthesis in aqueous medium
Masuyama, Yoshiro; Ueno, Yoshio; Okawara, Makoto, Tetrahedron Letters, 1976, (34), 2967-70

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Hydrochloric acid ,  Water Solvents: Water
リファレンス
A new synthesis of ketones from 1,2-dimethoxyethenyllithium, organoboranes, and alkyl fluorosulfonates
Yogo, Toshinobu; Koshino, Junji; Suzuki, Akira, Chemistry Letters, 1981, (8), 1059-60

ごうせいかいろ 12

はんのうじょうけん
リファレンス
New method of ketone preparation via organoaluminum compounds
Tolstikov, G. A.; Valitov, F. Kh.; Kuchin, A. V., Zhurnal Obshchei Khimii, 1981, 51(7),

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Carbon monoxide ,  Zinc ,  Cobalt dibromide Solvents: tert-Butanol ,  Toluene
リファレンス
New methods of hydroformylation of olefins and isomerization of allyl alcohols using the CoBr2/Zn/CO/t-BuOH reagent system
Rajesh, Thotapally; Periasamy, Mariappan, Indian Journal of Chemistry, 2001, (10), 989-993

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Titania Solvents: (Trifluoromethyl)benzene ;  30 min, 1 atm, 303 K; 24 h, 1 atm, 303 K
リファレンス
Visible light induced Efficient Selective Oxidation of Non-Activated Alcohols over {001} Faceted TiO2 with Molecular Oxygen
Ghosh, Subhash Chandra; Vadakkekara, Raji; Biswas, Abulkalam; Sahoo, Tapan; Pal, Provas; et al, Chemistry - An Asian Journal, 2016, 11(21), 3084-3089

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium iodide ,  Potassium tert-butoxide Solvents: Dimethylformamide
リファレンス
Electrochemical organyl group transfer of triorganylboranes to carboxylic acid chlorides and carboxylic acid anhydrides using copper sacrificial anode
Choi, Jung Hoon; Cho, Seong Wook; Kim, Beom Sung, Bulletin of the Korean Chemical Society, 1999, 20(9), 989-990

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: 1,1-Dimethylethyl 4-benzoylbenzenecarboperoxoate Solvents: Benzene
リファレンス
Low temperature free-radical reactions initiated with tert-butyl p-benzoylperbenzoate. Selective acyl radical additions to substituted olefins
Gottschalk, Peter; Neckers, D. C., Journal of Organic Chemistry, 1985, 50(19), 3498-502

ごうせいかいろ 17

はんのうじょうけん
リファレンス
A convenient preparative method of unsymmetrical ketones and aliphatic aldehydes by thermolysis of homoallylic alcohols
Inaba, Teruhiko; Sakamoto, Masami; Watanabe, Shoji; Takahashi, Ikufumi; Fujita, Tsutomu, Journal of Chemical Technology and Biotechnology, 1990, 48(4), 483-92

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Azobisisobutyronitrile ,  Tributylstannane Solvents: Benzene
リファレンス
A new synthetic method for the preparation of ketones by denitrification of α-nitro ketones
Ono, Noboru; Fujii, Masayuki; Kaji, Aritsune, Synthesis, 1987, (6), 532-5

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Cuprous chloride
リファレンス
Coupling reactions of organoaluminates with acid chlorides or anhydrides catalyzed by copper compounds. A convenient route to ketones from 1-olefins via hydroalumination
Sato, Fumie; Kodama, Hiroyuki; Tomuro, Yasuji; Sato, Masao, Chemistry Letters, 1979, (6), 623-6

ごうせいかいろ 20

はんのうじょうけん
リファレンス
Synthesis from thioketones, acetals, cyanohydrins, enol ethers, enamines, other ene derivatives, and related compounds
Desmaele, D., Science of Synthesis, 2005, 26, 301-399

Nonan-3-one Raw materials

Nonan-3-one Preparation Products

Nonan-3-one 関連文献

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Tiancheng Chemical (Jiangsu) Co., Ltd
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清らかである:98%
はかる:Company Customization
価格 ($):問い合わせ